molecular formula C8H10N4 B13942599 5-Amino-3-isopropylpyrazine-2-carbonitrile

5-Amino-3-isopropylpyrazine-2-carbonitrile

Cat. No.: B13942599
M. Wt: 162.19 g/mol
InChI Key: NCEBWPXKTCBLEO-UHFFFAOYSA-N
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Description

5-Amino-3-isopropylpyrazine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with an amino group at the 5-position, an isopropyl group at the 3-position, and a nitrile group at the 2-position. Compounds with pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals and organic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-isopropylpyrazine-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-chlorobenzaldehyde, malononitrile, and phenylhydrazine in the presence of a catalyst like [4CSPy]ZnCl3 at elevated temperatures can yield pyrazine derivatives .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-isopropylpyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and isopropyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine-substituted pyrazines .

Scientific Research Applications

5-Amino-3-isopropylpyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-isopropylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine derivatives, such as:

Uniqueness

5-Amino-3-isopropylpyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, isopropyl group, and nitrile group on the pyrazine ring makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

5-amino-3-propan-2-ylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H10N4/c1-5(2)8-6(3-9)11-4-7(10)12-8/h4-5H,1-2H3,(H2,10,12)

InChI Key

NCEBWPXKTCBLEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CN=C1C#N)N

Origin of Product

United States

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